molecular formula C9H6FNOS B12092521 Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)

Cat. No.: B12092521
M. Wt: 195.22 g/mol
InChI Key: WVEBKAXFNDIIMZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the benzothiazole ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) typically involves the introduction of a fluorine atom into the benzothiazole ring. One common method is the electrophilic fluorination of a benzothiazole precursor using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction can be carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) can be compared with other benzothiazole derivatives, such as:

    Ethanone, 1-(2-benzothiazolyl)-(9CI): Lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethanone, 1-(5-chloro-2-benzothiazolyl)-(9CI): Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

The presence of the fluorine atom in Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) makes it unique, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions.

Properties

Molecular Formula

C9H6FNOS

Molecular Weight

195.22 g/mol

IUPAC Name

1-(5-fluoro-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3

InChI Key

WVEBKAXFNDIIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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